molecular formula C17H16O3 B386421 4-Propanoylphenyl 3-methylbenzoate

4-Propanoylphenyl 3-methylbenzoate

Cat. No.: B386421
M. Wt: 268.31g/mol
InChI Key: HXZDSTWVFRFVSU-UHFFFAOYSA-N
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Description

Its molecular structure features two distinct aromatic rings: one substituted with a methyl group at the meta position (3-methylbenzoate) and the other with a propanoyl (acetyl) group at the para position. The compound’s crystallographic data, as reported by Karthik Ananth Mani and Vijayan Viswanathan, reveals a dihedral angle of 82.52° between the aromatic rings and a near-planar arrangement (1.65°) between the acetyl group and its attached phenyl ring . Intermolecular C–H⋯O hydrogen bonds stabilize the crystal lattice, forming C(7) chains along the a-axis . The synthesis and characterization of this compound were conducted using X-ray diffraction (Bruker SMART APEXII detector) and refined to a final R value of 0.048, confirming its structural precision .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31g/mol

IUPAC Name

(4-propanoylphenyl) 3-methylbenzoate

InChI

InChI=1S/C17H16O3/c1-3-16(18)13-7-9-15(10-8-13)20-17(19)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3

InChI Key

HXZDSTWVFRFVSU-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Electronic Effects
Compound Substituent Type Hammett Constant (σ) Impact on Reactivity
This compound Acetyl (EWG) σₚ = +0.50 Moderate electrophilic activation
Methyl 3-methylbenzoate (M3MB) Methyl (EDG) σₘ = −0.07 Nucleophilic enhancement
Methyl 2-nitrobenzoate (M2NB) Nitro (EWG) σₘ = +1.49 Strong electrophilic activation
Methyl 4-trifluoromethylbenzoylacetate CF₃ (EWG) σₚ = +0.54 High acidity, stability

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Table 2: Crystallographic Parameters
Compound Dihedral Angle (°) Hydrogen-Bond Motif Refinement R Value
This compound 82.52 C(7) chain 0.048
Benzyl benzoate ~65 Dimeric 0.062
Methyl 3-methoxybenzoate 75.3 Zigzag chains 0.039

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